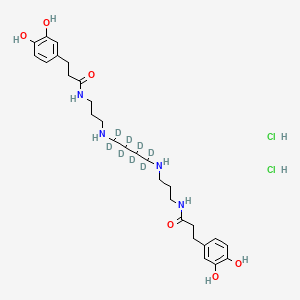
Kukoamine A-d8 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kukoamine A-d8 (dihydrochloride) is a deuterium-labeled derivative of Kukoamine A, a naturally occurring spermine alkaloid. Kukoamine A is known for its various pharmacological properties, including antihypertensive, anti-inflammatory, and antioxidant activities . The deuterium labeling in Kukoamine A-d8 enhances its stability and allows for its use in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kukoamine A-d8 (dihydrochloride) involves the deuteration of Kukoamine A. The process typically starts with the preparation of Kukoamine A, which is synthesized through a multi-step process. The initial step involves the reaction of spermine with formaldehyde to form terminal cyclic-secondary amines. These amines then react with 3,4-dimethoxycinnamoyl chloride to form an intermediate compound. This intermediate undergoes a Knoevenagel reaction to form dicaffeoylspermine, which is subsequently reduced to Kukoamine A .
For the deuteration process, deuterium oxide (D2O) is used to replace the hydrogen atoms in Kukoamine A, resulting in the formation of Kukoamine A-d8. The final product is then converted to its dihydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of Kukoamine A-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of commercial reagents and ambient reaction conditions to achieve high yields with minimal purification efforts . The deuteration step is carefully controlled to ensure the incorporation of deuterium atoms, enhancing the compound’s stability and efficacy in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Kukoamine A-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kukoamine A-d8, which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Kukoamine A-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
Kukoamine A-d8 (dihydrochloride) exerts its effects through several molecular targets and pathways:
Inhibition of Trypanothione Reductase: The compound acts as a potent inhibitor of trypanothione reductase, an enzyme crucial for the survival of certain parasites.
Neuroprotective Effects: It protects against NMDA-induced neurotoxicity by down-regulating GluN2B-containing NMDA receptors and phosphorylating the PI3K/Akt/GSK-3β signaling pathway.
Anti-Inflammatory and Antioxidant Activities: The compound reduces oxidative stress and inflammation by modulating the expression of various cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Kukoamine A-d8 (dihydrochloride) can be compared with other similar compounds, such as:
Kukoamine B: Another naturally occurring spermine alkaloid with similar antioxidant and cytoprotective effects.
The uniqueness of Kukoamine A-d8 lies in its deuterium labeling, which enhances its stability and efficacy in various research applications .
Propriétés
Formule moléculaire |
C28H44Cl2N4O6 |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-N-[3-[[1,1,2,2,3,3,4,4-octadeuterio-4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butyl]amino]propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22;;/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38);2*1H/i1D2,2D2,13D2,14D2;; |
Clé InChI |
HBTFLNFDZKITRE-JRDXKIQOSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C([2H])([2H])NCCCNC(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)

![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
